molecular formula C20H22N4O2S B11430709 Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- CAS No. 74051-62-0

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio-

Cat. No.: B11430709
CAS No.: 74051-62-0
M. Wt: 382.5 g/mol
InChI Key: ZEBLBWMBHATOQZ-UHFFFAOYSA-N
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Description

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an antipyrinyl group, an ethoxyphenyl group, and a thio group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- typically involves multi-step organic reactions. One common method includes the reaction of 4-antipyrinyl isocyanate with p-ethoxyaniline in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the antipyrinyl moiety can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicine, Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is investigated for its therapeutic properties

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. The compound’s thio group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
  • Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-oxo-
  • Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-amino-

Uniqueness

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups.

Properties

CAS No.

74051-62-0

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C20H22N4O2S/c1-4-26-17-12-10-15(11-13-17)21-20(27)22-18-14(2)23(3)24(19(18)25)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H2,21,22,27)

InChI Key

ZEBLBWMBHATOQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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